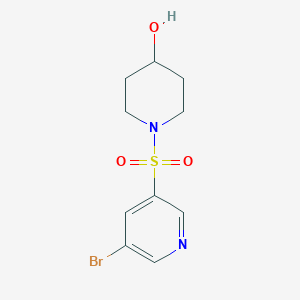
CID 16218927
描述
CID 16218927, also known as JNJ-63533054, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, with promising results in preclinical studies. In
作用机制
CID 16218927 works by inhibiting the activity of a specific protein, which is involved in a variety of cellular processes. This protein plays a key role in the regulation of cell growth and survival, as well as in the immune response. By inhibiting this protein, this compound can disrupt these processes and potentially lead to the death of cancer cells or the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein, which leads to the disruption of cellular processes involved in cell growth and survival. Additionally, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.
实验室实验的优点和局限性
CID 16218927 has several advantages for lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and purified. Additionally, it has been shown to have high specificity for its target protein, which makes it a valuable tool for studying the role of this protein in cellular processes. However, there are also limitations to using this compound in lab experiments. It is a relatively new compound, and its effects on cellular processes are not yet fully understood. Additionally, it may have off-target effects that could complicate its use in lab experiments.
未来方向
There are several future directions for the research of CID 16218927. One potential direction is to further study its effects on cancer cells, particularly in combination with other cancer therapies. Additionally, this compound could be studied further for its potential use in the treatment of autoimmune disorders. Further research could also focus on the development of more potent and specific inhibitors of the target protein, which could lead to the development of more effective therapies. Finally, this compound could be studied further to better understand its mechanism of action and potential off-target effects.
科学研究应用
CID 16218927 has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein, which is involved in a variety of cellular processes. This makes this compound a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
属性
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUPSOOFQPMRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910694 | |
| Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108347-94-0 | |
| Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



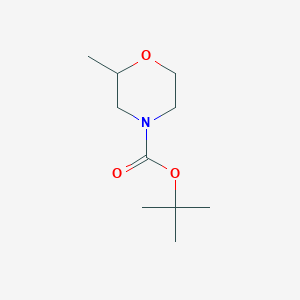
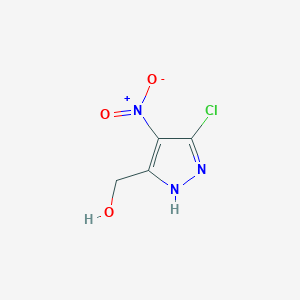

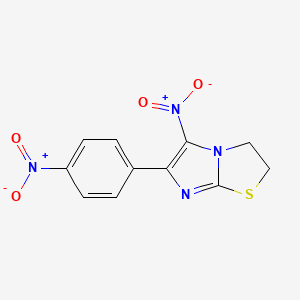
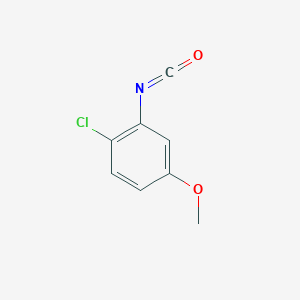

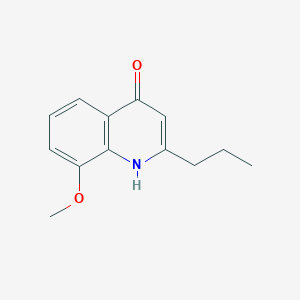
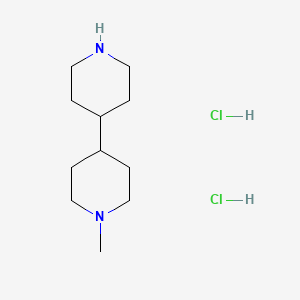
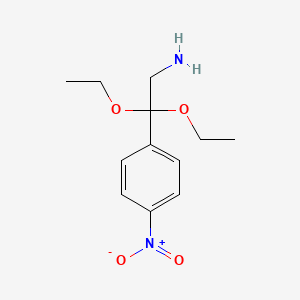
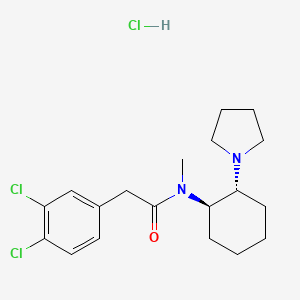
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;trihydrate](/img/structure/B3363933.png)
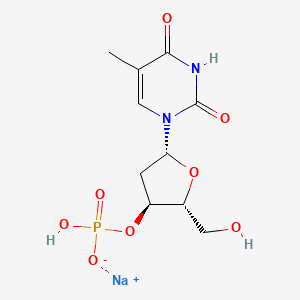
![1-Acetyl-1H-furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B3363955.png)
